N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and an α-haloketone, the imidazo[1,2-a]pyridine ring can be formed via a cyclization reaction.
Functionalization of the Imidazo[1,2-a]pyridine: The methyl group can be introduced at the 8-position through alkylation reactions using methyl iodide or similar reagents.
Coupling with Quinoline-2-carboxylic Acid: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with quinoline-2-carboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its imidazo[1,2-a]pyridine core is known for exhibiting various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes critical for cell survival, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit similar biological activities and are used in anti-tuberculosis research.
Quinoline Derivatives: Quinoline-based compounds are widely studied for their antimalarial and anticancer properties.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide is unique due to its dual aromatic systems, which confer a combination of properties from both imidazo[1,2-a]pyridine and quinoline derivatives. This duality enhances its potential as a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-16-7-6-14-28-15-22(26-23(16)28)18-9-3-5-11-20(18)27-24(29)21-13-12-17-8-2-4-10-19(17)25-21/h2-15H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZQYJLWZAHCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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